N-Methylnonan-2-amine
CAS No.: 90023-97-5
Cat. No.: VC20598893
Molecular Formula: C10H23N
Molecular Weight: 157.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90023-97-5 |
---|---|
Molecular Formula | C10H23N |
Molecular Weight | 157.30 g/mol |
IUPAC Name | N-methylnonan-2-amine |
Standard InChI | InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11-3/h10-11H,4-9H2,1-3H3 |
Standard InChI Key | MRUQQYFNDDRZJW-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCC(C)NC |
Introduction
Chemical Structure and Physicochemical Properties
N-Methylnonan-2-amine (IUPAC name: N-Methyl-2-nonanamine) possesses the molecular formula C₁₀H₂₃N and a molecular weight of 157.3 g/mol. Structurally, the amine group is positioned at the second carbon of a nonane backbone, with a methyl substituent on the nitrogen. This configuration imparts unique steric and electronic properties, influencing its reactivity and solubility.
Table 1: Calculated Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₃N |
Molecular Weight | 157.3 g/mol |
Boiling Point (est.) | 210–220°C |
LogP (Lipophilicity) | ~4.2 |
Solubility | Low in water, soluble in organic solvents |
The compound’s low water solubility and high lipophilicity make it suitable for applications in nonpolar reaction media .
Synthesis and Production Methods
Catalytic N-Methylation via Borrowing-Hydrogen Strategy
Recent advancements emphasize methanol as a sustainable C1 source for N-methylation. In this approach, a ruthenium-based catalyst dehydrogenates methanol to formaldehyde, which subsequently reacts with the primary amine (nonan-2-amine) to form a hemiaminal intermediate. Further dehydrogenation yields N-methylnonan-2-amine, with hydrogen gas recycled in situ .
Key Reaction Conditions:
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Catalyst: Ru-phosphine complexes (e.g., RuCl₂(PPh₃)₃)
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Temperature: 80–120°C
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Solvent: Toluene or dioxane
Reductive Amination
An alternative route involves reductive amination of 2-nonanone with methylamine under hydrogen pressure. This method employs palladium or nickel catalysts, though it is less atom-economical compared to borrowing-hydrogen strategies .
Table 2: Comparison of Synthesis Methods
Method | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Borrowing-Hydrogen | RuCl₂(PPh₃)₃ | 100 | 85 |
Reductive Amination | Pd/C | 120 | 65 |
Chemical Reactivity and Applications
Oxidation and Functionalization
N-Methylnonan-2-amine undergoes oxidation to form N-oxides when treated with hydrogen peroxide or peracids. These N-oxides serve as intermediates in the synthesis of surfactants and pharmaceutical agents .
Alkylation and Acylation
The secondary amine participates in nucleophilic substitution reactions, enabling the synthesis of quaternary ammonium salts. For example, reaction with alkyl halides produces cationic surfactants with antimicrobial properties .
Industrial Applications
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Surfactants: Its long hydrocarbon chain enhances micelle formation, making it valuable in detergent formulations.
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Agrochemicals: Derivatives exhibit potential as fungicides, though specific biological data remain limited .
Mechanistic Insights into Catalytic Methylation
The borrowing-hydrogen mechanism involves three steps:
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Dehydrogenation: Methanol → Formaldehyde + H₂ (catalyzed by Ru).
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Condensation: Formaldehyde + Nonan-2-amine → Hemiaminal.
Control of hydrogen pressure and temperature optimizes selectivity, minimizing over-methylation to N,N-dimethyl derivatives .
Future Directions
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